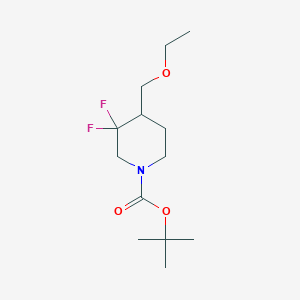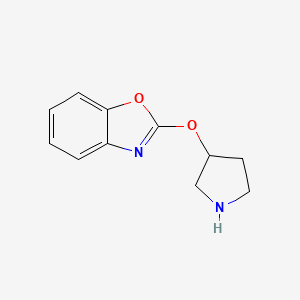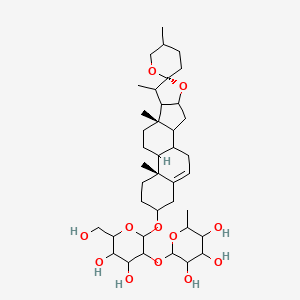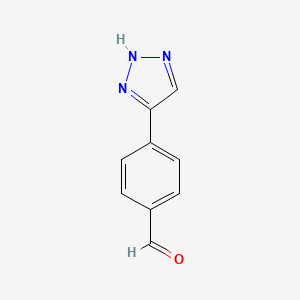
4-(1h-1,2,3-Triazol-5-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- is a compound that features a benzaldehyde moiety substituted with a 1H-1,2,3-triazol-5-yl group. This compound is part of the broader class of 1,2,3-triazoles, which are known for their diverse biological and chemical properties. The triazole ring is a five-membered ring containing three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, making it a versatile scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is favored for its efficiency and high yield. The reaction involves the following steps:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine using sodium azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .
Types of Reactions:
Oxidation: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The triazole ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)-carboxylic acid.
Reduction: Benzyl alcohol, 4-(1H-1,2,3-triazol-5-yl)-.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential anticancer, antitubercular, and antimalarial activities.
Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.
作用机制
The mechanism of action of Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit bacterial DNA gyrase, leading to antimicrobial effects .
相似化合物的比较
- 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 4-(1H-1,2,3-Triazol-4-yl)methoxybenzaldehyde
- 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde
Comparison: Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl)- is unique due to the position of the triazole substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications .
属性
CAS 编号 |
1022159-16-5 |
|---|---|
分子式 |
C9H7N3O |
分子量 |
173.17 g/mol |
IUPAC 名称 |
4-(2H-triazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C9H7N3O/c13-6-7-1-3-8(4-2-7)9-5-10-12-11-9/h1-6H,(H,10,11,12) |
InChI 键 |
DLRNHJFZCCJMLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=NNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



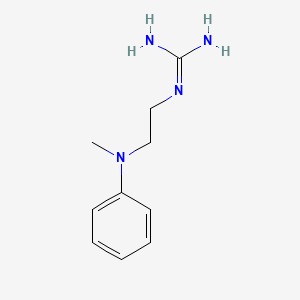
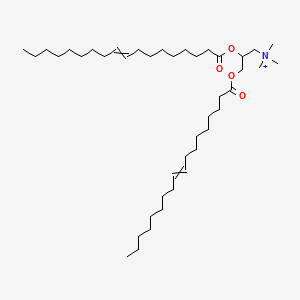
![4,6-dimethyl-N-[1-(2-methylphenyl)ethylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14799827.png)
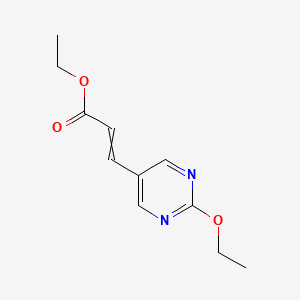


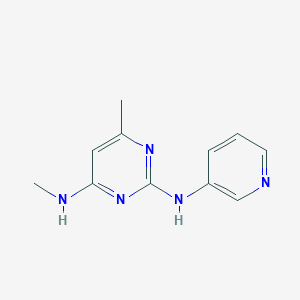
![5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14799853.png)
![(1R,5S)-8-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14799858.png)
